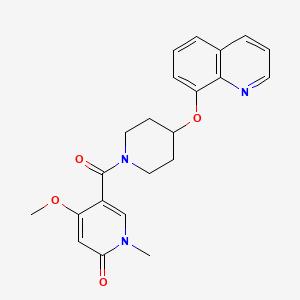

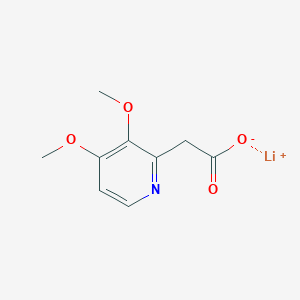

![molecular formula C17H13NO4S B2573411 (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one CAS No. 331972-53-3](/img/structure/B2573411.png)

(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is a synthetic compound. It’s structurally similar to 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide, which has a molecular formula of C15H9NO5S, an average mass of 315.301 Da, and a monoisotopic mass of 315.020142 Da .

Synthesis Analysis

The synthesis of benzothiophene motifs can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another approach involves the intermolecular coupling of aromatic substrates with alkynes, which presents a straightforward route that benefits from step- and atom-economy .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C17H12O2S) and (E)-1-(2-aminophenyl)-3-(benzo[b]thio phen-3-yl)prop-2-en-1-one (C17H13NOS), have been characterized . These molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of benzothiophene motifs . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by S-migration, has been rationalized to lead to the products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide has a density of 1.6±0.1 g/cm3, a boiling point of 590.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of benzothiophene derivatives is a significant application. Researchers have developed methods for synthesizing benzothiophene motifs under electrochemical conditions, which could potentially be applied to the synthesis of compounds like (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene derivatives through a quaternary spirocyclization intermediate .

Organic Semiconductor Materials

Benzo[b]thiophene derivatives have been explored as organic semiconductor materials. Novel organic materials based on the benzo[b]thiophene core structure show promise in the field of organic thin film transistors (OTFTs) . These compounds exhibit p-channel activity and are potential candidates for solution-processed organic semiconductors, which could include derivatives of the compound .

Antibacterial Agents

Derivatives of benzothiophene have been studied for their antibacterial potential. For instance, Schiff bases derived from similar structures have shown effectiveness against bacterial strains, suggesting that (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one could be modified to enhance its antibacterial properties .

Antitumor and Cytotoxic Agents

Thiazole derivatives, which share a similar heterocyclic structure with benzothiophenes, have been reported to possess antitumor and cytotoxic activities . This indicates that the compound could be a precursor or a lead compound for the development of new antitumor drugs.

Mechanism of Action

While the specific mechanism of action for “(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is not available, similar compounds have been studied. For instance, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized and their acetylcholinesterase (AChE) inhibitory activity was evaluated .

properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-2-22-12-7-8-13-15(10-12)23-16(17(13)19)9-11-5-3-4-6-14(11)18(20)21/h3-10H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFPTWUSVJGZLQ-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

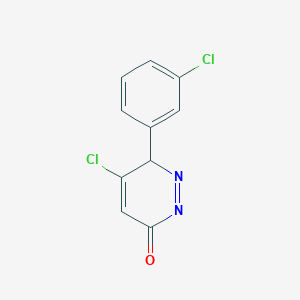

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)

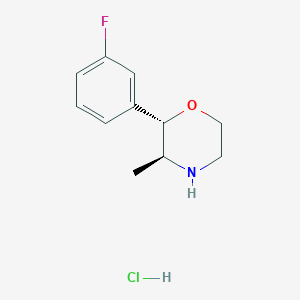

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)

![1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2573347.png)

![1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2573349.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2573351.png)